Organoleptic Profile: Tasteless vs. Bitter Derivatives
Erythromycin ethyl carbonate is explicitly characterized as tasteless (无苦味), in contrast to the notoriously bitter erythromycin base and the slightly bitter (味微苦) erythromycin stearate salt [1]. This organoleptic differentiation is achieved through esterification of the 2′-hydroxyl group of the desosamine sugar, which masks the basic amine responsible for the aversive taste of the parent molecule [2]. Erythromycin ethylsuccinate also achieves a tasteless profile, but is designated for tablet and capsule dosage forms, whereas erythromycin ethyl carbonate is specifically formulated as a suspension (混悬剂), making it functionally differentiated for liquid oral administration [1].
| Evidence Dimension | Taste (organoleptic property) and matching designated dosage form |
|---|---|
| Target Compound Data | Tasteless (无苦味); designated dosage form: suspension (混悬剂) |
| Comparator Or Baseline | Erythromycin base: notoriously bitter; Erythromycin stearate: slightly bitter (味微苦), designated forms: tablet, granule, capsule; Erythromycin ethylsuccinate: tasteless (无苦味), designated forms: tablet, capsule |
| Quantified Difference | Qualitative binary: tasteless vs. bitter/slightly bitter; formulation type: suspension vs. solid oral dosage forms |
| Conditions | Organoleptic assessment and dosage form designation per pharmacopoeial reference standards |
Why This Matters
For procurement decisions involving pediatric, geriatric, or dysphagic patient populations, the combination of tastelessness and suspension dosage form directly determines clinical usability and patient adherence, ruling out bitter or solid-dosage-form alternatives.
- [1] 中国标准物质网 (China Standard Reference Materials Network). 红霉素及其衍生物和类似物. Published 2016-01-18. 红霉素碳酸乙酯:无苦味,混悬剂;红霉素硬脂酸酯:味微苦,片剂/颗粒剂/胶囊;琥乙红霉素:无苦味,片剂/胶囊. View Source
- [2] Murphy, H. W.; Conine, J. W.; Stephens, V. C. Erythromycin Derivative and Process for the Preparation Thereof. U.S. Patent 3,417,077, issued December 17, 1968. Describes the carbonate ester modification at the 2′-position of the desosamine sugar. View Source
